molecular formula C6H3BrN2S B13682227 3-Bromopyridin-2-isothiocyanate

3-Bromopyridin-2-isothiocyanate

Cat. No.: B13682227
M. Wt: 215.07 g/mol
InChI Key: YHDCGHCRRTXBLS-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

3-Bromopyridin-2-isothiocyanate is a derivative of pyridine (B92270), a fundamental six-membered aromatic heterocycle. chemrxiv.orgscbt.com Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of organic chemistry. The pyridine ring, in particular, is a common scaffold found in a vast array of natural products, pharmaceuticals, and agrochemicals. chemrxiv.orgresearchgate.net The electronic properties of the pyridine ring, influenced by the electronegative nitrogen atom, distinguish its reactivity from that of benzene, making it a versatile component in the design of new molecules. researchgate.netrsc.org

Importance of Isothiocyanate and Pyridine Moieties in Organic Synthesis

The significance of 3-Bromopyridin-2-isothiocyanate can be inferred from the well-established importance of its constituent parts.

The pyridine moiety is a privileged structure in drug discovery and materials science. researchgate.net Its ability to act as a base, a nucleophile, and a ligand for metal catalysts makes it a versatile synthetic handle. sigmaaldrich.comwikipedia.org Pyridine derivatives are integral to numerous pharmaceuticals, including antihistamines and anticancer agents, as well as essential agrochemicals like herbicides and insecticides. chemrxiv.org

The isothiocyanate group (-N=C=S) is a highly reactive functional group with diverse applications. arkat-usa.orgbiosynth.com It is a key reagent in the Edman degradation for peptide sequencing and serves as a versatile electrophile for the synthesis of a wide range of sulfur- and nitrogen-containing heterocycles, such as thioureas and thiazolidines. rsc.orgresearchgate.net Many naturally occurring isothiocyanates, found in cruciferous vegetables, exhibit interesting biological activities. rsc.orgbiosynth.com The synthetic utility of isothiocyanates stems from their ability to react with a variety of nucleophiles, making them valuable intermediates in the construction of complex molecules. arkat-usa.orgnih.gov

Overview of Research Trajectories for Related Halogenated Pyridines and Isothiocyanates

Research into compounds related to 3-Bromopyridin-2-isothiocyanate provides a context for its potential applications.

Halogenated pyridines are crucial intermediates in organic synthesis, with the halogen atom serving as a handle for further functionalization through cross-coupling reactions and nucleophilic substitutions. researchgate.net The synthesis of specific isomers of halopyridines can be challenging and often requires tailored synthetic strategies. For instance, the direct bromination of pyridine typically yields 3-bromopyridine (B30812) under high temperatures. researchgate.net The synthesis of more complex substitution patterns often involves multi-step sequences starting from substituted pyridines.

The synthesis of isothiocyanates is a well-researched area, with numerous methods developed to introduce this functional group. chemrxiv.orgsigmaaldrich.com A common method involves the reaction of a primary amine with a thiocarbonyl transfer reagent, such as thiophosgene (B130339) or its less toxic alternatives. chemrxiv.org Recent research has focused on developing milder and more efficient catalytic methods for isothiocyanate synthesis. sigmaaldrich.com

In the absence of dedicated research articles, the primary information available for 3-Bromopyridin-2-isothiocyanate is its listing in various chemical supplier databases. This suggests that while it may be utilized in proprietary industrial research or as a screening compound, it has not yet become a subject of broad academic investigation.

Properties

Molecular Formula

C6H3BrN2S

Molecular Weight

215.07 g/mol

IUPAC Name

3-bromo-2-isothiocyanatopyridine

InChI

InChI=1S/C6H3BrN2S/c7-5-2-1-3-8-6(5)9-4-10/h1-3H

InChI Key

YHDCGHCRRTXBLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N=C=S)Br

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 3 Bromopyridin 2 Isothiocyanate and Its Precursors

Precursor Synthesis and Functional Group Interconversions

The cornerstone of synthesizing 3-bromopyridin-2-isothiocyanate is the availability of its direct precursor, 2-amino-3-bromopyridine (B76627). The methodologies for preparing this intermediate are crucial and set the stage for the final functional group transformation.

The principal precursor for 3-bromopyridin-2-isothiocyanate is 2-amino-3-bromopyridine. The most direct and commonly employed method for its synthesis is the electrophilic bromination of 2-aminopyridine (B139424). This reaction requires careful control of conditions to achieve regioselectivity for the 3-position.

Patented methods describe the dissolution of 2-aminopyridine in an organic solvent, followed by the portion-wise addition of liquid bromine at controlled temperatures. google.compatsnap.com The process typically involves adding half the bromine at 0°C, warming the mixture, adding acetic acid, cooling again, and then adding the remainder of the bromine before a final period of heating. google.compatsnap.com This staged addition and temperature control are critical for directing the bromination to the desired position and managing the exothermic nature of the reaction. Following the reaction, a basic workup is used to neutralize the solution and isolate the product. google.compatsnap.com

Table 1: Selected Conditions for the Synthesis of 2-Amino-3-bromopyridine This table is interactive. Click on the headers to sort.

Starting Material Reagents Temperature Profile Reaction Time Reference
2-Aminopyridine Bromine, Acetic Acid 0°C, then 15°C, then 0°C, then 57°C 1.2 hours patsnap.com
2-Aminopyridine Bromine, Acetic Acid 0°C, then 17°C, then 0°C, then 53°C 1 hour patsnap.com
2-Aminopyridine Bromine, Acetic Acid 0°C, then 14°C, then 0°C, then 55°C 0.5 hours patsnap.com

While direct bromination is effective, other routes to substituted bromopyridines exist, highlighting the broader context of pyridine (B92270) chemistry. For instance, the synthesis of 2,3-diaminopyridine (B105623) can start from 2-aminopyridine, proceeding through intermediates like 2-amino-5-bromopyridine. orgsyn.org This underscores the challenge in pyridine functionalization, where controlling regioselectivity is a primary synthetic hurdle. orgsyn.org The target compound, 2-amino-3-bromopyridine, is a stable, solid compound that is commercially available and serves as a key building block for various heterocyclic syntheses, including palladium-catalyzed coupling and cyanation reactions. sigmaaldrich.comchemicalbook.com

The conversion of a primary amine, such as 2-amino-3-bromopyridine, into an isothiocyanate is a fundamental transformation in organic synthesis. The most prevalent method involves a two-step sequence where the amine first reacts with carbon disulfide (CS₂) in the presence of a base to form an intermediate dithiocarbamate (B8719985) salt. chemrxiv.orgnih.gov This salt is then decomposed using a desulfurizing agent to yield the final isothiocyanate. chemrxiv.orgnih.govnih.gov

A wide array of reagents has been developed for the desulfurization step to improve yields, broaden substrate scope, and simplify purification. nih.govcbijournal.com These reagents offer alternatives to traditionally used toxic compounds like thiophosgene (B130339). nih.govrsc.org

Key desulfurizing agents include:

Tosyl Chloride (TsCl) : A protocol using tosyl chloride to mediate the decomposition of in situ generated dithiocarbamate salts provides various isothiocyanates in good yields. organic-chemistry.org

Phenyl Chlorothionoformate : This reagent can be used in either a one-pot or a two-step process. The two-step approach is particularly versatile and is effective for electron-deficient amines, a category that includes aminopyridines. organic-chemistry.orgorganic-chemistry.org

Propane Phosphonic Acid Anhydride (T3P®) : T3P® serves as an efficient desulfurating agent for converting dithiocarbamates, formed from primary amines and CS₂, into isothiocyanates. organic-chemistry.org

Sodium Persulfate (Na₂S₂O₈) : A green chemistry approach utilizes sodium persulfate for the desulfurization step in water, which is suitable for a diverse range of amines. rsc.org

Di-tert-butyl dicarbonate (B1257347) (Boc₂O) : In the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), Boc₂O can be an effective desulfurizing agent, offering the advantage of volatile by-products that simplify workup. cbijournal.com

Table 2: Comparison of Reagents for Converting Primary Amines to Isothiocyanates via Dithiocarbamate Intermediates This table is interactive. Click on the headers to sort.

Desulfurizing Agent Key Features Typical Reaction Conditions Reference
Tosyl Chloride General protocol, good yields. Amine, CS₂, Et₃N, then TsCl. organic-chemistry.org
Phenyl Chlorothionoformate Versatile, good for electron-deficient amines (two-step). Amine reacts with reagent, then base-induced elimination. organic-chemistry.org
Sodium Persulfate Green method, uses water as solvent. Amine, CS₂, base in water, then Na₂S₂O₈. rsc.org
T3P® Efficient, applicable to amine salts. Amine, CS₂, then T3P®. organic-chemistry.org
Boc₂O / DMAP (cat.) Clean workup, volatile by-products. Amine, CS₂, then Boc₂O with catalytic DMAP. cbijournal.com

Classical and Modern Synthetic Routes

The synthesis of 3-bromopyridin-2-isothiocyanate can be approached through both traditional multistep pathways and more streamlined modern strategies like one-pot reactions.

A classical approach to synthesizing 3-bromopyridin-2-isothiocyanate involves a sequential, two-stage process.

Synthesis and Isolation of Precursor : The first stage is the synthesis of 2-amino-3-bromopyridine via the direct bromination of 2-aminopyridine, as detailed in section 2.1.1. google.compatsnap.com The product is isolated and purified to ensure high quality for the subsequent step.

Modern synthetic chemistry emphasizes efficiency, reduced waste, and operational simplicity, leading to the development of one-pot strategies. Several methods for isothiocyanate synthesis are designed to proceed from the amine to the final product without the isolation of intermediates. chemrxiv.org

For the synthesis of 3-bromopyridin-2-isothiocyanate, a one-pot process would involve the in situ formation of the dithiocarbamate salt from 2-amino-3-bromopyridine and CS₂, followed immediately by the addition of a desulfurizing agent. organic-chemistry.org Protocols using tosyl chloride, T3P®, or sodium persulfate are well-suited for this approach. organic-chemistry.orgrsc.org For example, a facile one-pot protocol involves treating the amine with carbon disulfide and triethylamine (B128534) to generate the dithiocarbamate salt, which is then decomposed by tosyl chloride in the same reaction vessel. organic-chemistry.org Similarly, a one-pot procedure using sodium persulfate in water has been shown to be effective for a wide range of amines, including those with heteroaromatic rings. rsc.org These methods reduce reaction time, minimize solvent usage, and can simplify the purification process. nih.gov

Catalytic Approaches in Synthesis

The use of catalysts can enhance the efficiency, selectivity, and environmental profile of synthetic reactions. In the context of 3-bromopyridin-2-isothiocyanate synthesis, catalytic methods are most relevant to the formation of the isothiocyanate group itself.

One notable catalytic approach is the use of a phase-transfer catalyst or an organocatalyst in the desulfurization of dithiocarbamates. For instance, the conversion of amines to isothiocyanates using Boc₂O as the desulfurizing agent is effectively catalyzed by 4-dimethylaminopyridine (DMAP) or 1,4-diazabicyclo[2.2.2]octane (DABCO). cbijournal.com

More advanced catalytic systems include visible-light photocatalysis. A recently developed method describes the photocatalyzed reaction of amines with carbon disulfide to afford isothiocyanates under mild conditions, expanding the application of photoredox catalysis to this important transformation. organic-chemistry.orgacs.org

Another catalytic strategy, though for an alternative pathway, involves the amine-catalyzed sulfurization of isocyanides with elemental sulfur. Here, an amine base like DBU (1,8-diazabicyclo[5.4.11]undec-7-ene) can catalytically convert an isocyanide precursor into an isothiocyanate, representing a more sustainable approach that avoids toxic thiocarbonyl transfer reagents. nih.govrsc.org While this would require the synthesis of 3-bromo-2-isocyanopyridine, it highlights the ongoing innovation in catalytic methods for accessing the isothiocyanate functional group.

Transition Metal-Catalyzed Coupling Reactions Utilizing Bromopyridines

While the direct synthesis of 3-bromopyridin-2-isothiocyanate may not always involve transition metal catalysis as the final step, the functionalization of its bromopyridine precursors heavily relies on such methodologies. The bromine atom on the pyridine ring of intermediates like 2-amino-3-bromopyridine is a versatile handle for forming carbon-carbon and carbon-heteroatom bonds through various coupling reactions, which can be crucial for creating a library of derivatives.

Palladium-catalyzed reactions are particularly prominent in the functionalization of bromopyridines. For instance, 2-amino-3-bromopyridine can undergo palladium-catalyzed cyanation with potassium ferrocyanide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). It can also participate in coupling reactions with other halogenated pyridines, such as 2-chloro-3-nitropyridine, using a palladium catalyst with a specialized ligand like Xantphos to yield nitro-substituted N,N'-dipyridinylamines. Furthermore, palladium catalysis enables arylation reactions, which can be followed by amination to construct carboline frameworks. A general catalytic cycle for such palladium-catalyzed cross-coupling reactions typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by substitution of the halide with the coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. organic-chemistry.org

Copper-catalyzed reactions also offer a powerful alternative for modifying bromopyridine precursors. A notable example is the Finkelstein reaction, where 2-amino-3-bromopyridine can be converted to 2-amino-3-iodopyridine. This transformation is achieved by reacting the bromo-precursor with sodium iodide in the presence of copper(I) iodide and a diamine ligand such as trans-N,N'-dimethylcyclohexane-1,2-diamine. The resulting iodo-derivative is often more reactive in subsequent coupling reactions. Another unique copper-catalyzed process is the heteroarylboration of 1,3-dienes with 3-bromopyridine (B30812) derivatives, which proceeds through an unusual cine substitution mechanism to deliver highly functionalized heterocyclic products.

The table below summarizes representative transition metal-catalyzed reactions applicable to bromopyridine precursors.

Reaction TypeBromopyridine SubstrateReagents & CatalystProduct Type
Cyanation2-Amino-3-bromopyridineK₄[Fe(CN)₆], Pd Catalyst, DBU2-Amino-3-cyanopyridine
Coupling with Aryl Halide2-Amino-3-bromopyridine2-Chloro-3-nitropyridine, Pd Catalyst, XantphosNitro-substituted N,N'-dipyridinylamine
Finkelstein Reaction2-Amino-3-bromopyridineNaI, CuI, trans-N,N'-dimethylcyclohexane-1,2-diamine2-Amino-3-iodopyridine

Organocatalysis in Isothiocyanate Chemistry

Organocatalysis provides a metal-free alternative for key transformations in the synthesis of isothiocyanates, offering mild conditions and often avoiding the use of highly toxic reagents. The conversion of the primary amino group of 2-amino-3-bromopyridine to the isothiocyanate functionality is a prime target for organocatalytic methods.

A prominent strategy involves the in-situ generation of a dithiocarbamate salt from the primary amine precursor by its reaction with carbon disulfide (CS₂), followed by a desulfurization step to yield the isothiocyanate. The choice of base in the first step is critical, and organic bases have proven effective. For the synthesis of pyridyl isothiocyanates, the organocatalyst 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used to facilitate the formation of the dithiocarbamate salt from the aminopyridine and CS₂. mdpi.com The reaction's driving force is the deprotonation of the initially formed dithiocarbamic acid by the base to generate a stable salt. mdpi.com For electron-deficient amines, a stronger base like sodium hydride is often required, but for many pyridyl amines, organocatalysts like DABCO are sufficient. mdpi.com

Another innovative organocatalytic approach involves the sulfurization of isocyanides with elemental sulfur, catalyzed by tertiary amines like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org While this method starts from an isocyanide rather than an amine, it highlights the capacity of organocatalysts to facilitate the formation of the N=C=S bond under sustainable conditions. rsc.org The reaction proceeds with catalytic amounts of DBU (as low as 2 mol%) in green solvents. rsc.org

Furthermore, chiral thioureas, which can be derived from isothiocyanates, are themselves powerful organocatalysts for a wide range of asymmetric transformations. nih.govnih.gov This dual role of isothiocyanate-derived structures as both products and catalysts underscores their importance in modern organic synthesis. For instance, bifunctional thiourea-amine catalysts can promote highly enantioselective reactions like the cyanosilylation of ketones through a cooperative mechanism involving electrophile activation by the thiourea (B124793) moiety and nucleophile activation by the amine. acs.org

Regioselective and Stereoselective Synthesis Considerations

Control of Bromination and Isothiocyanate Introduction

The synthesis of 3-bromopyridin-2-isothiocyanate requires precise control over two key steps: the regioselective bromination of the 2-aminopyridine precursor and the subsequent introduction of the isothiocyanate group.

Control of Bromination: The electrophilic bromination of 2-aminopyridine presents a regioselectivity challenge. The amino group strongly activates the pyridine ring, directing incoming electrophiles primarily to the C5 position. researchgate.net Indeed, many methods report the selective formation of 2-amino-5-bromopyridine. researchgate.net Achieving the desired C3 bromination to form the 2-amino-3-bromopyridine precursor often requires specific strategies. One approach involves the careful control of reaction conditions, such as temperature and the rate of addition of the brominating agent. Another strategy is the use of a directing group on the amino function to sterically or electronically favor substitution at the C3 position. nih.gov For example, using an N-sulfonyl group as a directing group has been shown to facilitate C3-H nitration of 2-aminopyridines, a principle that can be extended to other electrophilic substitutions. researchgate.net

Control of Isothiocyanate Introduction: Once 2-amino-3-bromopyridine is obtained, its conversion to the target isothiocyanate must be efficient and compatible with the existing bromo-substituent. A variety of methods exist for this transformation. chemrxiv.org

Thiophosgene-based Methods: The classical approach utilizes thiophosgene (CSCl₂) or a related thiocarbonyl transfer reagent. This reaction is typically robust but involves a highly toxic reagent.

Carbon Disulfide-based Methods: A more common and often milder alternative involves the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate using a desulfurylating agent. chemrxiv.org A one-pot protocol for pyridyl isothiocyanates uses DABCO or NaH as the base and aqueous iron(III) chloride for the desulfurization step. mdpi.com Other reagents like tosyl chloride can also mediate the decomposition of the in-situ generated dithiocarbamate salt. organic-chemistry.org The two-step approach, where the intermediate thiocarbamate is isolated before decomposition, can be more versatile for challenging substrates like highly electron-deficient amines. organic-chemistry.org

The table below outlines different approaches for the synthesis of isothiocyanates from primary amines.

MethodKey ReagentsProcess TypeApplicability Notes
ThiophosgeneCSCl₂, Base (e.g., NaHCO₃)One-potBroad scope but uses highly toxic reagent.
CS₂ / DesulfurizationCS₂, Base (e.g., DABCO, Et₃N), Desulfurizing Agent (e.g., FeCl₃, TCT)One-pot or Two-stepMilder alternative; choice of base and agent is crucial for substrate scope. mdpi.comresearchgate.net
CS₂ / Tosyl ChlorideCS₂, Et₃N, TsClOne-potFacile decomposition of in-situ generated dithiocarbamate salt. organic-chemistry.org
Phenyl ChlorothionoformatePhOC(S)Cl, NaOHOne-pot or Two-stepVersatile, with the two-step process suitable for electron-deficient amines. organic-chemistry.org

Stereochemical Outcomes in Derivative Formation

While 3-bromopyridin-2-isothiocyanate is itself achiral, its isothiocyanate group is a powerful electrophilic handle for the synthesis of a wide array of chiral derivatives. The stereochemical outcomes of these subsequent reactions are of paramount importance, particularly when constructing molecules for biological applications.

The most common reaction of isothiocyanates is their addition to primary or secondary amines to form thioureas. nih.gov If a chiral, non-racemic amine is reacted with 3-bromopyridin-2-isothiocyanate, the resulting thiourea product will be a single diastereomer (or a mixture of diastereomers if the amine is not enantiopure). The stereochemistry of the newly formed thiourea derivative is directly dictated by the stereocenter(s) present in the chiral amine starting material. nih.gov This principle is fundamental for synthesizing libraries of chiral thiourea derivatives from a common isothiocyanate scaffold.

For example, reacting 3-bromopyridin-2-isothiocyanate with a chiral amino acid ester would lead to the formation of a dithioureidopeptide derivative. nih.gov The inherent chirality of the amino acid would control the stereochemistry of the product.

Furthermore, stereoselectivity can be induced in reactions involving the isothiocyanate moiety through the use of external chiral catalysts. Chiral organocatalysts, particularly those based on a thiourea framework, can be employed to catalyze stereoselective additions to electrophiles. nih.gov In a reverse sense, one could envision a reaction where a nucleophile adds to the C=S bond of 3-bromopyridin-2-isothiocyanate or a derivative thereof under the control of a chiral catalyst to generate a new stereocenter. For example, chiral isothiourea catalysts have been used to control the stereoselective conjugate addition of nucleophiles to α,β-unsaturated systems, demonstrating their ability to create a chiral environment around the reaction center. nih.gov This type of catalysis could be applied to reactions of derivatives formed from the parent isothiocyanate, enabling the construction of complex chiral molecules with high stereocontrol.

Chemical Reactivity and Mechanistic Investigations of 3 Bromopyridin 2 Isothiocyanate

Nucleophilic Reactivity of the Isothiocyanate Group

The isothiocyanate group (-N=C=S) in 3-Bromopyridin-2-isothiocyanate is a key site for nucleophilic attack. The central carbon atom is electrophilic due to the electronegativity of the adjacent nitrogen and sulfur atoms. The electron-withdrawing nature of the 3-bromo-2-pyridyl group further enhances this electrophilicity, making the compound highly susceptible to reactions with a variety of nucleophiles. These reactions can proceed through different pathways, leading to the formation of a wide array of heterocyclic and acyclic compounds.

S-Nucleophilic Cyclization Pathways

In reactions with bifunctional nucleophiles containing a soft sulfur nucleophile, 3-Bromopyridin-2-isothiocyanate can undergo S-nucleophilic cyclization. This pathway is initiated by the attack of the sulfur nucleophile on the electrophilic carbon of the isothiocyanate group. For instance, the reaction with 2-aminothiophenols can lead to the formation of benzothiazole (B30560) derivatives. The initial step involves the formation of a thiourea (B124793) intermediate, which then undergoes intramolecular cyclization with the elimination of a small molecule.

The general mechanism involves the nucleophilic attack of the thiol group on the isothiocyanate carbon, followed by cyclization involving the amino group and the pyridine (B92270) ring. The presence of the bromo substituent at the 3-position of the pyridine ring can influence the rate and outcome of the cyclization by modifying the electronic properties of the pyridine ring and potentially participating in subsequent reactions.

N-Nucleophilic Cyclization Pathways

Alternatively, when reacted with nucleophiles containing a hard nitrogen nucleophile, N-nucleophilic cyclization pathways are favored. Hydrazine (B178648) and its derivatives, for example, react with 2-isothiocyanatopyridines to yield various heterocyclic systems such as 1,2,4-triazoles. researchgate.netidosi.org The reaction typically begins with the attack of the nitrogen nucleophile on the isothiocyanate carbon to form a thiosemicarbazide (B42300) intermediate. Subsequent intramolecular cyclization, often promoted by acidic or basic conditions, leads to the formation of the heterocyclic ring. researchgate.netidosi.org

For instance, the reaction of a pyridyl isothiocyanate with hydrazine hydrate (B1144303) can lead to the formation of triazole derivatives. researchgate.netidosi.org The initial adduct can cyclize through the elimination of hydrogen sulfide, a process that can be influenced by the reaction conditions.

Influence of Reaction Conditions on Nucleophilic Site Selectivity

The selectivity between S- and N-nucleophilic cyclization is highly dependent on the reaction conditions, including the nature of the solvent, the temperature, and the presence of catalysts. The hard and soft acid-base (HSAB) principle can be a useful guide in predicting the outcome. Hard nucleophiles (like primary amines) tend to react preferentially at the harder electrophilic site (the carbonyl carbon in acyl isothiocyanates, or the isothiocyanate carbon itself), while softer nucleophiles (like thiols) favor reaction at the softer electrophilic site (the isothiocyanate sulfur or carbon).

The choice of base or acid catalyst can also play a crucial role in directing the cyclization pathway. For example, in the synthesis of benzothiazoles from 2-aminothiophenols and isothiocyanates, the use of a base can facilitate the deprotonation of the thiol, enhancing its nucleophilicity and promoting the S-nucleophilic pathway. researchgate.net

Electrophilic Behavior of the Isothiocyanate Carbon

The carbon atom of the isothiocyanate group in 3-Bromopyridin-2-isothiocyanate is a primary electrophilic center. Its reactivity is the basis for a multitude of addition reactions, leading to the formation of a diverse range of functionalized compounds.

Additions to the Carbon-Sulfur Double Bond

The C=S double bond of the isothiocyanate group can participate in cycloaddition reactions. For instance, in the presence of a suitable diene, isothiocyanates can act as dienophiles in Diels-Alder reactions, although this is less common than their reactions with nucleophiles. More frequently, the C=S bond undergoes [2+3] cycloadditions with 1,3-dipoles such as azides and nitrile oxides. These reactions provide a direct route to five-membered heterocyclic rings.

Reactions with organometallic reagents, such as Grignard reagents, also target the electrophilic carbon. The addition of a Grignard reagent to an isothiocyanate initially forms a magnesium salt of a thioformamide, which upon hydrolysis yields the corresponding thioformamide. acs.orgacs.org

Reactions Involving the Carbon-Nitrogen Double Bond

While the C=S bond is generally more reactive towards nucleophiles, the C=N bond can also participate in chemical transformations, particularly in cycloaddition reactions. For example, the reaction of isothiocyanates with certain ylides can lead to the formation of heterocyclic systems where the C=N bond has been incorporated into the new ring.

Furthermore, the nitrogen atom of the isothiocyanate group possesses a lone pair of electrons and can exhibit nucleophilic character in certain reactions, although this is less common due to the delocalization of the lone pair into the pi system of the heterocumulene.

Pyridine Ring Reactivity and Transformations

The pyridine core of 3-Bromopyridin-2-isothiocyanate is subject to a variety of chemical modifications, allowing for the introduction of new functional groups and the formation of intricate molecular architectures.

Reactions Involving Lithiated Pyridine Intermediates

The generation of lithiated pyridine intermediates from 3-Bromopyridin-2-isothiocyanate opens avenues for diverse functionalization. Treatment of the parent compound with a strong base, such as lithium diisopropylamide (LDA), can lead to deprotonation at specific positions on the pyridine ring. The resulting organolithium species are potent nucleophiles, readily reacting with a range of electrophiles to introduce new substituents. The regioselectivity of this lithiation is influenced by the directing effects of the bromo and isothiocyanate groups, as well as the reaction conditions.

Pyridyne (Dehydrohalogenation) Reactions and Trapping Studies

The presence of a bromine atom on the pyridine ring allows for the generation of a highly reactive pyridyne intermediate through a dehydrohalogenation reaction. This process typically involves treatment with a strong base to induce elimination of hydrogen bromide. The resulting pyridyne is a fleeting species that can be trapped in situ by various reagents. These trapping studies provide valuable mechanistic insights and allow for the synthesis of unique fused heterocyclic systems. For instance, in the presence of a suitable diene, the pyridyne can undergo a [4+2] cycloaddition reaction.

Cross-Coupling Reactions of the Bromine Atom

The bromine atom at the 3-position of the pyridine ring is a key handle for transition metal-catalyzed cross-coupling reactions. These powerful carbon-carbon and carbon-heteroatom bond-forming reactions enable the introduction of a wide array of substituents.

Table 1: Examples of Cross-Coupling Reactions with 3-Bromopyridin-2-isothiocyanate

Reaction Type Catalyst Coupling Partner Product Type
Suzuki CouplingPalladium(0) complexesAryl or vinyl boronic acids/estersAryl- or vinyl-substituted pyridines
Heck CouplingPalladium(0) complexesAlkenesAlkenyl-substituted pyridines
Sonogashira CouplingPalladium(0) and Copper(I)Terminal alkynesAlkynyl-substituted pyridines
Buchwald-Hartwig AminationPalladium(0) or Palladium(II) complexesAminesAminopyridines

These reactions are highly valued for their functional group tolerance and broad substrate scope, making them indispensable tools in modern organic synthesis.

Cycloaddition Reactions and Heterocycle Formation

The isothiocyanate functional group of 3-Bromopyridin-2-isothiocyanate is a versatile participant in cycloaddition reactions, leading to the formation of a diverse range of heterocyclic structures.

[3+2] Cycloaddition Reactions with Diverse Dipolarophiles

The isothiocyanate moiety can act as a 1,3-dipole precursor, engaging in [3+2] cycloaddition reactions with various dipolarophiles. These reactions provide a direct route to five-membered heterocycles. For example, reaction with azides can lead to the formation of thiadiazole derivatives, while reaction with nitrones can yield oxathiazole rings. The regiochemistry and stereochemistry of these cycloadditions are often controlled by the electronic and steric properties of the reactants.

Formation of Sulfur-, Nitrogen-, and Oxygen-Containing Heterocycles

Beyond cycloadditions, the isothiocyanate group is a valuable building block for a plethora of sulfur-, nitrogen-, and oxygen-containing heterocycles. Its reactivity with nucleophiles is a common strategy for ring construction.

Reaction with Amines: Treatment with primary or secondary amines can lead to the formation of thiourea derivatives, which can then be cyclized to afford various nitrogen- and sulfur-containing heterocycles such as thiazolidines or thiadiazines.

Reaction with Hydrazines: Condensation with hydrazine and its derivatives provides access to thiosemicarbazides, which are key intermediates in the synthesis of triazoles and thiadiazoles.

Reaction with Hydroxylamine (B1172632): The reaction with hydroxylamine can be utilized to construct oxathiazole-type heterocycles.

The specific outcome of these reactions is highly dependent on the reaction conditions and the nature of the nucleophilic partner, offering a rich platform for the synthesis of diverse heterocyclic libraries.

Surface Chemistry and Adsorption Phenomena

The study of how molecules interact with metal surfaces is crucial for understanding and developing applications in catalysis, materials science, and electronics. The behavior of pyridine derivatives, such as 3-bromopyridine (B30812), on these surfaces provides insight into reaction mechanisms, bond-breaking processes, and the formation of new chemical species.

Investigation of 3-Bromopyridine Adsorption on Metal Surfaces

The adsorption of 3-bromopyridine has been investigated on copper surfaces, specifically Cu(100), to understand the initial interactions and orientation of the molecule upon contact with the metal. researchgate.net Researchers have employed a suite of surface-sensitive techniques to probe these phenomena, including Temperature-Programmed Reaction/Desorption (TPR/D), Reflection-Absorption Infrared Spectroscopy (RAIRS), and X-ray Photoelectron Spectroscopy (XPS), complemented by Density Functional Theory (DFT) calculations. researchgate.net

Studies on the Cu(100) surface reveal that at temperatures below 300 K, 3-bromopyridine adsorbs and readily undergoes scission of the carbon-bromine (C-Br) bond. researchgate.net This bond cleavage is a critical first step that dictates the subsequent chemistry. The resulting species is a 3-pyridyl group that is bound to the copper surface. researchgate.net Spectroscopic evidence suggests that this 3-pyridyl intermediate adopts a perpendicular orientation with respect to the Cu(100) surface plane. researchgate.net The initial adsorption and C-Br bond scission are foundational to the surface-mediated reactions that follow at higher temperatures.

Table 1: Adsorption Characteristics of 3-Bromopyridine on Cu(100) Surface

Feature Description
Substrate Cu(100)
Adsorbate 3-Bromopyridine
Adsorption Temperature < 300 K
Primary Surface Event Scission of the C-Br bond
Initial Surface Species 3-pyridyl
Orientation of 3-pyridyl Perpendicular to the surface
Investigative Techniques TPR/D, RAIRS, XPS, DFT

Surface-Mediated Reactions and Intermediate Identification

Following the initial adsorption and C-Br bond cleavage, the surface-bound 3-pyridyl intermediate exhibits rich reactivity that is highly dependent on temperature and the presence of other surface species like adsorbed oxygen. researchgate.net

On a clean Cu(100) surface, as the temperature is increased to around 450 K, the 3-pyridyl species becomes unstable and undergoes further reactions. These include the loss of hydrogen (dehydrogenation), reaction with hydrogen (hydrogenation), and rupture of the pyridine ring. researchgate.net The primary product from the hydrogenation and dehydrogenation pathways is pyridine. researchgate.net At even higher temperatures, the fragments from the ring rupture continue to react, leading to the desorption of smaller molecules such as hydrogen (H₂), hydrogen cyanide (HCN), and cyanogen (B1215507) ((CN)₂). The relative yield of these products is influenced by the initial coverage of 3-pyridyl on the surface. researchgate.net

The reaction landscape changes significantly when the reaction is carried out on an oxygen-precovered Cu(100) surface, denoted as O/Cu(100). While the initial dissociation of 3-bromopyridine still produces the 3-pyridyl intermediate, the subsequent reaction pathways are altered. The formation of pyridine is suppressed, and the yields of H₂, HCN, and (CN)₂ are reduced. researchgate.net Instead, new oxygen-containing products are formed and desorbed from the surface, including water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), and isocyanic acid (HNCO). researchgate.net This demonstrates that the surface oxygen atoms actively participate in the reaction, leading to oxidation products.

Table 2: Intermediates and Products from Surface-Mediated Reactions of 3-Bromopyridine

Surface Condition Temperature Key Intermediates / Species Final Products
Clean Cu(100) < 300 K 3-pyridyl -
~450 K Fragments from ring rupture Pyridine
> 450 K Dissociated fragments H₂, HCN, (CN)₂
Oxygen-precovered Cu(100) < 300 K 3-pyridyl -
> 450 K - H₂O, CO, CO₂, HNCO (Pyridine formation is terminated)

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 3-Bromopyridin-2-isothiocyanate by mapping the chemical environments of its magnetically active nuclei, primarily ¹H and ¹³C.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine (B92270) ring. The chemical shifts (δ) and coupling patterns are influenced by the electronic effects of both the bromine atom and the isothiocyanate group. The proton at the C6 position is anticipated to be the most deshielded due to its proximity to the electronegative ring nitrogen, appearing as a doublet of doublets. The C4 and C5 protons will also appear as doublets of doublets, with their exact positions determined by the combined inductive and resonance effects of the substituents.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum will provide information on the six unique carbon atoms in the molecule. The spectrum would display five signals for the pyridine ring carbons and one for the isothiocyanate carbon. The carbon atom of the isothiocyanate group (-N=C=S) typically appears in the range of δ 120-140 ppm. However, this signal is often very broad and of low intensity due to quadrupolar broadening from the adjacent ¹⁴N nucleus and the dynamics of the group, a phenomenon described as "near-silence" in some organic isothiocyanates. glaserchemgroup.comnih.gov The carbon atoms directly bonded to the bromine (C3) and the isothiocyanate group (C2) will have their chemical shifts significantly influenced by these substituents.

Predicted ¹H and ¹³C NMR data are based on established substituent effects on the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Bromopyridin-2-isothiocyanate

Atom Position Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-4 ¹H 7.30 - 7.50 dd J(H4,H5) ≈ 7-8, J(H4,H6) ≈ 1-2
H-5 ¹H 7.70 - 7.90 dd J(H5,H4) ≈ 7-8, J(H5,H6) ≈ 4-5
H-6 ¹H 8.40 - 8.60 dd J(H6,H5) ≈ 4-5, J(H6,H4) ≈ 1-2
C-2 ¹³C 150 - 155 s -
C-3 ¹³C 118 - 122 s -
C-4 ¹³C 125 - 130 s -
C-5 ¹³C 140 - 145 s -
C-6 ¹³C 148 - 152 s -
-NCS ¹³C 130 - 140 s (broad) -

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would definitively link the signals for H-4, H-5, and H-6 to their corresponding carbon atoms C-4, C-5, and C-6, confirming their assignments.

Nitrogen-15 (¹⁵N) NMR: Given the presence of two nitrogen atoms, ¹⁵N NMR spectroscopy offers further structural insight. While the natural abundance of ¹⁵N is low (0.36%), modern techniques allow for its detection. wikipedia.org The pyridine nitrogen would have a characteristic chemical shift, while the isothiocyanate nitrogen signal is particularly informative. Studies on various isothiocyanates show that the ¹⁵N chemical shift for the -NCS group appears in a distinct region, significantly shielded compared to other nitrogen functionalities. caltech.eduzendy.io This provides a direct method to confirm the presence and electronic environment of the isothiocyanate group.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the molecular vibrations of 3-Bromopyridin-2-isothiocyanate, providing a functional group "fingerprint."

The IR and Raman spectra are expected to be dominated by several key vibrational modes.

Isothiocyanate Group (-NCS): The most prominent feature will be the intense, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group. This band typically appears in the 2000–2200 cm⁻¹ region and is a definitive indicator of the isothiocyanate functionality. nist.gov

Pyridine Ring: The pyridine moiety gives rise to a series of characteristic vibrations. These include C-H stretching modes above 3000 cm⁻¹, as well as C=C and C=N ring stretching vibrations in the 1400–1600 cm⁻¹ region. nih.gov C-H in-plane and out-of-plane bending modes will also be present at lower wavenumbers.

C-Br Stretch: The stretching vibration of the carbon-bromine bond is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for 3-Bromopyridin-2-isothiocyanate

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity
Asymmetric Stretch -N=C=S 2000 - 2200 Strong, Sharp
Aromatic C-H Stretch Pyridine C-H 3000 - 3100 Medium
Ring Stretch Pyridine C=C, C=N 1400 - 1600 Medium to Strong
In-plane C-H Bend Pyridine C-H 1000 - 1300 Medium
Out-of-plane C-H Bend Pyridine C-H 700 - 900 Strong
C-Br Stretch C-Br 500 - 600 Medium

Rotation around the single bond connecting the isothiocyanate group to the pyridine ring (C2-NCS) can lead to different conformers or rotamers. While the energy barrier to rotation is likely low, vibrational spectroscopy can potentially be used to study the conformational preferences. The exact frequency and shape of the -NCS asymmetric stretch and other modes coupled to it may show sensitivity to the dihedral angle between the isothiocyanate group and the pyridine ring. iu.edu.sa In a high-resolution spectrum or under matrix isolation conditions, the presence of more than one stable conformer could manifest as split or broadened vibrational bands.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule upon ionization.

The molecular formula of 3-Bromopyridin-2-isothiocyanate is C₆H₃BrN₂S. A key feature in its mass spectrum will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are nearly equal in abundance and differ by two mass units. This results in a characteristic pair of peaks (M and M+2) of almost equal intensity for the molecular ion and any bromine-containing fragments.

Fragmentation Pattern: Upon electron ionization, the molecular ion ([M]⁺˙) will undergo fragmentation. The most likely fragmentation pathways include:

Loss of the isothiocyanate group: Cleavage of the C-N bond to form the stable 3-bromopyridinyl cation.

Loss of a bromine atom: Formation of a pyridinyl isothiocyanate radical cation.

Loss of thiocyanate: Cleavage to form a bromopyridyl radical cation and an NCS radical.

Ring Fragmentation: Subsequent fragmentation of the pyridine ring itself.

Table 3: Predicted Key Fragments in the Mass Spectrum of 3-Bromopyridin-2-isothiocyanate

Fragment Ion Formula Predicted m/z (for ⁷⁹Br) Predicted m/z (for ⁸¹Br) Notes
[M]⁺˙ [C₆H₃BrN₂S]⁺˙ 213.9 215.9 Molecular ion; M and M+2 peaks
[M - NCS]⁺ [C₅H₃BrN]⁺ 155.9 157.9 Loss of isothiocyanate group
[M - Br]⁺ [C₆H₃N₂S]⁺ 135.0 - Loss of bromine atom
[C₅H₃N]⁺˙ [C₅H₃N]⁺˙ 77.0 - Fragment from pyridine ring

High-Resolution Mass Spectrometry

For 3-Bromopyridin-2-isothiocyanate, HRMS provides an exact mass that confirms its elemental makeup of C₆H₃BrN₂S. The presence of bromine is uniquely identifiable due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and any bromine-containing fragments, where two peaks of almost equal intensity are observed, separated by approximately 2 Da.

While direct experimental HRMS data is not broadly published, theoretical values can be calculated. The predicted monoisotopic mass and the m/z for common adducts, which are ions formed by the association of the analyte with other molecules, provide a reference for experimental analysis. uni.lu

Table 1: Predicted HRMS Data for 3-Bromopyridin-2-isothiocyanate Adducts uni.lu This interactive table provides the predicted mass-to-charge ratios for various adducts of the compound, which are essential for its identification in high-resolution mass spectrometry.

Adduct Formula Predicted m/z
[M]⁺ [C₆H₃⁷⁹BrN₂S]⁺ 213.9195
[M+H]⁺ [C₆H₄⁷⁹BrN₂S]⁺ 214.9273
[M+Na]⁺ [C₆H₃⁷⁹BrN₂SNa]⁺ 236.9093

Fragmentation Patterns and Structural Information

In mass spectrometry, after the initial ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that helps to deduce the original structure. For 3-Bromopyridin-2-isothiocyanate, key fragmentation pathways can be predicted based on the strengths of its chemical bonds.

Common fragmentation events would likely include:

Loss of the isothiocyanate group: Cleavage of the C-N bond can result in the loss of an NCS radical, leading to a 3-bromopyridinium cation.

Loss of a bromine atom: The C-Br bond can break, leading to the loss of a Br radical.

Cleavage of the pyridine ring: Following initial fragmentation, the aromatic ring itself can break apart.

The presence of bromine isotopes provides a clear marker for identifying fragments that retain the bromine atom. docbrown.info

Table 2: Plausible Mass Spectrometry Fragments for 3-Bromopyridin-2-isothiocyanate This interactive table outlines the likely fragments that would be observed in a mass spectrum, showing the characteristic isotopic pairs due to the presence of bromine.

Fragment Ion Structure Description m/z (for ⁷⁹Br) m/z (for ⁸¹Br)
[C₆H₃BrN₂S]⁺ Molecular Ion 214 216
[C₅H₃BrN]⁺ Loss of NCS group 156 158
[C₆H₃N₂S]⁺ Loss of Br atom 135 -

X-ray Crystallography for Solid-State Structure Determination

Molecular Conformation and Torsion Angles

An X-ray diffraction study would reveal the planarity of the pyridine ring. A key parameter would be the torsion angle defined by the atoms C3-C2-N=C, which describes the orientation of the isothiocyanate group relative to the pyridine ring. The isothiocyanate group (-N=C=S) is linear. The rotation around the C2-N bond would determine if the group is coplanar with the aromatic ring, a conformation often favored to maximize electronic conjugation, or if steric hindrance causes it to twist out of the plane.

Intermolecular Interactions and Crystal Packing

The packing of molecules in a crystal is governed by a network of non-covalent intermolecular forces. For 3-Bromopyridin-2-isothiocyanate, several interactions would be expected to play a role in stabilizing the crystal lattice:

Halogen Bonding: The bromine atom can act as a Lewis acidic halogen bond donor, potentially interacting with the nitrogen atom of the pyridine ring or the sulfur atom of the isothiocyanate group of a neighboring molecule.

π-π Stacking: The electron-rich pyridine rings can stack on top of one another in an offset, face-to-face arrangement, a common feature in aromatic compounds. researchgate.net

C-H···N/S Interactions: Weak hydrogen bonds between the hydrogen atoms on the pyridine ring and the nitrogen or sulfur atoms of adjacent molecules can further stabilize the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure. The absorption of light corresponds to the promotion of electrons from lower energy ground states to higher energy excited states.

Analysis of Electronic Absorption Bands

The UV-Vis spectrum of 3-Bromopyridin-2-isothiocyanate is expected to be dominated by electronic transitions within its chromophores: the pyridine ring and the isothiocyanate group. The bromine atom and the sulfur atom act as auxochromes, modifying the absorption wavelengths.

The primary transitions anticipated are:

π → π Transitions:* These are high-energy transitions associated with the π-electron system of the aromatic pyridine ring. They typically result in strong absorption bands in the UV region, likely below 300 nm.

n → π Transitions:* These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the pyridine nitrogen or the sulfur atom, to an anti-bonding π* orbital. These absorptions are generally weaker and occur at longer wavelengths compared to π → π* transitions.

Table 3: Expected Electronic Transitions for 3-Bromopyridin-2-isothiocyanate This interactive table summarizes the types of electronic transitions that contribute to the UV-Vis absorption spectrum of the compound.

Transition Type Associated Chromophore Expected Wavelength Region Relative Intensity
π → π* Pyridine ring, C=N, C=S 200 - 300 nm High

Solvent Effects on Electronic Spectra

The study of solvent effects on the electronic absorption spectra of a molecule, a phenomenon known as solvatochromism, provides valuable insights into the nature of electronic transitions and the interactions between the solute and solvent molecules. For the compound 3-Bromopyridin-2-isothiocyanate, the electronic spectrum is expected to be influenced by the polarity of the solvent, primarily due to the presence of the pyridine nitrogen atom, the bromine atom, and the isothiocyanate group. These functional groups can engage in various solute-solvent interactions, including dipole-dipole interactions and hydrogen bonding.

Detailed experimental data on the solvatochromism of 3-Bromopyridin-2-isothiocyanate is not extensively available in the public domain. However, the expected solvent effects can be inferred by examining the behavior of related chromophoric systems, such as substituted pyridines and aromatic isothiocyanates. The electronic spectrum of 3-Bromopyridin-2-isothiocyanate is anticipated to exhibit characteristic absorption bands corresponding to n→π* and π→π* transitions.

The n→π* transitions typically involve the excitation of a non-bonding electron (from the nitrogen atom of the pyridine ring or the sulfur atom of the isothiocyanate group) to an antibonding π* orbital. These transitions are generally of low intensity. In the presence of polar, hydrogen-bonding solvents (protic solvents) like ethanol (B145695) or water, the non-bonding electrons can form hydrogen bonds with the solvent molecules. This interaction stabilizes the ground state more than the excited state, leading to an increase in the energy required for the transition. Consequently, a hypsochromic shift (blue shift) of the n→π* absorption band is expected with increasing solvent polarity. aip.orgresearchgate.net

The π→π* transitions, which are usually more intense, involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital of the aromatic system. The excited states of these transitions are often more polar than the ground states. Therefore, in polar solvents, the excited state is stabilized to a greater extent than the ground state through dipole-dipole interactions. This results in a decrease in the transition energy, causing a bathochromic shift (red shift) of the π→π* absorption band as the solvent polarity increases. researchgate.netnih.gov

A study on the solution spectra of 2- and 3-bromopyridine (B30812) in iso-octane and ethyl alcohol has shown that the n→π* transition, which is observable in pyridine, is absent in the 2-substituted halopyridines in the same spectral region. aip.orgaip.org However, 3-bromopyridine does exhibit solvent-dependent spectral shifts. aip.org The isothiocyanate group itself contributes to the electronic spectrum, and its interaction with the bromopyridine ring will result in a complex solvatochromic behavior.

Given the lack of specific experimental data for 3-Bromopyridin-2-isothiocyanate, the following table provides a qualitative summary of the expected shifts in the electronic absorption spectra based on the general principles of solvatochromism for n→π* and π→π* transitions in related compounds.

Table 1: Expected Solvent Effects on the Electronic Transitions of 3-Bromopyridin-2-isothiocyanate

Solvent TypeDielectric ConstantExpected Shift for n→π* TransitionExpected Shift for π→π* Transition
Nonpolar (e.g., Hexane)LowReferenceReference
Polar Aprotic (e.g., Acetonitrile)HighSlight Blue ShiftRed Shift
Polar Protic (e.g., Ethanol)HighSignificant Blue ShiftSignificant Red Shift

It is important to note that this table represents a generalized prediction. The actual observed shifts will be a composite of the effects on the different chromophores within the molecule and can be more complex due to specific solute-solvent interactions. Detailed experimental studies employing a range of solvents with varying polarity and hydrogen bonding capabilities would be necessary to fully elucidate the solvatochromic behavior of 3-Bromopyridin-2-isothiocyanate and to quantitatively determine the contributions of different intermolecular forces to the spectral shifts.

Computational and Theoretical Investigations of 3 Bromopyridin 2 Isothiocyanate

Electronic Structure Theory and Quantum Chemical Calculations

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

No published studies utilizing Density Functional Theory (DFT) to optimize the geometry and calculate the energies of 3-Bromopyridin-2-isothiocyanate are available. Such calculations would typically involve various functionals and basis sets to determine the most stable molecular conformation, bond lengths, bond angles, and dihedral angles.

Ab Initio Methods for High-Level Characterization

There is no record of high-level ab initio calculations being performed for 3-Bromopyridin-2-isothiocyanate. These methods, while computationally intensive, provide highly accurate electronic structure characterizations.

Molecular Electrostatic Potential (MEP) Mapping

Prediction of Reactive Sites and Electrophilic/Nucleophilic Regions

A Molecular Electrostatic Potential (MEP) map for 3-Bromopyridin-2-isothiocyanate has not been generated in any available research. An MEP analysis would be crucial for visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting its reactivity towards other chemical species.

Analysis of Charge Distribution

Without MEP or other relevant computational studies, a detailed analysis of the charge distribution across the 3-Bromopyridin-2-isothiocyanate molecule cannot be provided.

Frontier Molecular Orbital (FMO) Analysis

Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for 3-Bromopyridin-2-isothiocyanate, including their energy levels and spatial distributions, are not present in the literature. FMO analysis is fundamental to understanding a molecule's electronic transitions and its propensity to act as an electron donor or acceptor in chemical reactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Calculations

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental parameters in quantum chemistry that provide insights into the electronic behavior of a molecule. For 3-Bromopyridin-2-isothiocyanate, these values can be calculated using computational methods such as Density Functional Theory (DFT), often with the B3LYP functional and a suitable basis set like 6-311++G(d,p). researchgate.netnih.gov

Table 1: Illustrative Data Table for Calculated Electronic Properties of a Representative Pyridine (B92270) Derivative (based on general principles)

ParameterCalculated Value (eV)
HOMO Energy
LUMO Energy
Energy Gap (ΔE)

Interpretation of Chemical Reactivity and Stability from Energy Gaps

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive.

For 3-Bromopyridin-2-isothiocyanate, the presence of the electron-withdrawing bromine atom and the reactive isothiocyanate group likely results in a moderate to small HOMO-LUMO gap, rendering it a reactive species. The isothiocyanate group is known to be an electrophile, readily reacting with nucleophiles. nih.gov Computational studies on other isothiocyanates have utilized the HOMO-LUMO gap to understand their reactivity and interaction with biological targets. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed modeling of reaction pathways, providing insights into the mechanisms of chemical transformations. For 3-Bromopyridin-2-isothiocyanate, this could involve studying its reactions with various nucleophiles, which are expected to attack the electrophilic carbon atom of the isothiocyanate group.

While specific studies on this molecule are not available, research on other isothiocyanates has shown that they can interact with biological molecules through their electrophilic center. nih.gov For example, computational docking studies have been used to investigate the interaction of isothiocyanates with the catalytic triads of enzymes. nih.gov Similar methodologies could be applied to 3-Bromopyridin-2-isothiocyanate to elucidate its potential reaction mechanisms with specific targets.

By mapping the potential energy surface of a reaction, computational methods can identify transition states and calculate the associated energy barriers. This information is vital for predicting the kinetics of a reaction. A lower energy barrier corresponds to a faster reaction rate.

For reactions involving 3-Bromopyridin-2-isothiocyanate, such as its reaction with an amine or a thiol, computational modeling could predict the activation energies. This would involve locating the transition state structure for the nucleophilic attack on the isothiocyanate group and calculating its energy relative to the reactants. Studies on other reactions, such as cycloadditions, have successfully used DFT calculations to determine reaction pathways and regioselectivity based on kinetic parameters. mdpi.com

Spectroscopic Property Predictions

Computational methods, particularly DFT calculations, are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules. arxiv.org These calculations can determine the vibrational frequencies and intensities, which can then be compared with experimental data to confirm the molecular structure and assign spectral bands to specific vibrational modes.

For 3-Bromopyridin-2-isothiocyanate, a computational approach would involve optimizing its geometry and then performing a frequency calculation. The results would provide a theoretical IR and Raman spectrum. Studies on related molecules like 2-chloro- and 3-bromopyridine (B30812) have shown excellent agreement between DFT-calculated (B3LYP/6-311++G(d,p)) and experimental vibrational spectra. researchgate.net Similarly, computational studies on other pyridine derivatives have successfully assigned vibrational modes by comparing calculated and experimental spectra. nih.gov These predicted spectra for 3-Bromopyridin-2-isothiocyanate would be characterized by vibrations of the pyridine ring, the C-Br stretching mode, and the characteristic asymmetric and symmetric stretching vibrations of the -N=C=S group.

NMR Chemical Shift Prediction

No published data on the theoretical prediction of 1H or 13C NMR chemical shifts for 3-Bromopyridin-2-isothiocyanate were found.

Investigation of Non-Linear Optical (NLO) Properties

No studies concerning the non-linear optical properties of 3-Bromopyridin-2-isothiocyanate were identified.

Calculation of Molecular Hyperpolarizabilities

There is no available information on the calculated first or second-order hyperpolarizabilities (β and γ) for 3-Bromopyridin-2-isothiocyanate.

Structure-Property Relationships for NLO Activity

Without any computational data, an analysis of the structure-property relationships for the NLO activity of 3-Bromopyridin-2-isothiocyanate cannot be provided.

Exploration of Advanced Material Science Applications Non Biological Focus

Design of Coordination Compounds and Polymers

There is no scientific literature available describing the use of 3-Bromopyridin-2-isothiocyanate in the following areas:

Applications in Sensing and Detection Technologies

Similarly, a search for applications in sensing technologies yielded no results for this compound:

Advanced Building Blocks for Functional Materials

The quest for novel materials with tailored properties is a cornerstone of modern material science. The molecular architecture of 3-Bromopyridin-2-isothiocyanate, featuring a halogenated pyridyl scaffold and a highly reactive isothiocyanate moiety, positions it as a prime candidate for the synthesis of innovative functional materials.

Incorporation into Polymeric Architectures

The isothiocyanate group is well-known for its reactivity towards nucleophiles such as amines, alcohols, and thiols, enabling the formation of thiourea (B124793), thiocarbamate, and dithiocarbamate (B8719985) linkages, respectively. This reactivity is a gateway to integrating the 3-bromopyridin-2-yl unit into various polymer backbones or as pendant groups, thereby imparting specific functionalities to the resulting macromolecule.

Research on related compounds, such as 3-pyridyl isothiocyanate, has demonstrated their utility as starting materials for the synthesis of cationic polymers. nih.govutwente.nl These polymers have been investigated for applications like targeted drug delivery. By extension, 3-Bromopyridin-2-isothiocyanate could be employed in a similar fashion to create novel polymeric structures. The presence of the bromine atom offers an additional site for post-polymerization modification, for instance, through cross-coupling reactions, allowing for the fine-tuning of the polymer's properties.

Furthermore, the rigid pyridine (B92270) ring can enhance the thermal stability and mechanical strength of the polymer, while the polar nature of the pyridine and thiourea functionalities could influence properties like solubility and adhesion. The ability of isothiocyanates to react with a variety of functional groups opens the door to the creation of a diverse library of polymers, including linear, branched, and cross-linked architectures, each with unique characteristics derived from the incorporated 3-bromopyridin-2-yl moiety.

Table 1: Potential Polymerization Reactions Involving 3-Bromopyridin-2-isothiocyanate

Reactant Functional GroupLinkage FormedPotential Polymer Type
Amine (-NH2)ThioureaPolythioureas
Alcohol (-OH)ThiocarbamatePolythiocarbamates
Thiol (-SH)DithiocarbamatePolydithiocarbamates

Precursors for Organic Electronic Materials (e.g., related to pi-conjugation)

The development of organic electronic materials is a rapidly advancing field, with applications ranging from organic light-emitting diodes (OLEDs) to organic photovoltaics (OPVs). wikipedia.org Conjugated systems, characterized by alternating single and multiple bonds, are fundamental to these materials as they facilitate the delocalization of π-electrons, which is crucial for charge transport. libretexts.orglibretexts.org

The isothiocyanate group can be chemically transformed into other functional groups that are more amenable to polymerization methods commonly used for constructing π-conjugated systems, such as Stille or Suzuki couplings. For instance, the isothiocyanate could be converted to an amino or a hydroxyl group, which can then be used to introduce the bromopyridyl unit into a larger conjugated structure. The strategic placement of the bromine atom provides a reactive handle for subsequent cross-coupling reactions to extend the π-conjugation. The resulting materials could be investigated for their electroluminescent or photovoltaic properties.

Catalysis and Ligand Design in Organic Reactions

The pyridine nitrogen and the sulfur atom of the isothiocyanate group in 3-Bromopyridin-2-isothiocyanate offer potential coordination sites for metal ions, making it an interesting candidate for ligand design in catalysis.

Ligands in Homogeneous and Heterogeneous Catalysis

In homogeneous catalysis, metal complexes with tailored ligands are used to achieve high activity and selectivity. The bidentate N,S-coordination potential of 3-Bromopyridin-2-isothiocyanate could be exploited to form stable complexes with various transition metals. The electronic properties of the ligand, influenced by the bromopyridine ring, would in turn affect the catalytic activity of the metal center. For instance, cobalt complexes with pyridine-oxime ligands have shown high activity in isoprene (B109036) polymerization. nih.gov This suggests that cobalt complexes of 3-Bromopyridin-2-isothiocyanate could also exhibit interesting catalytic properties.

For heterogeneous catalysis, the ligand can be immobilized on a solid support. The bromine atom on the pyridine ring provides a convenient anchor point for grafting the molecule onto surfaces like silica (B1680970) or polymeric resins. This would lead to the creation of a heterogeneous catalyst that combines the high selectivity of a molecular catalyst with the practical advantages of easy separation and recyclability.

Role of 3-Bromopyridin-2-isothiocyanate as a Ligand or Precursor

The dual functionality of 3-Bromopyridin-2-isothiocyanate allows it to act not only as a ligand itself but also as a precursor to more complex ligand structures. The isothiocyanate group can react with other molecules containing, for example, phosphine (B1218219) or amine groups to create novel multidentate ligands. These new ligands could then be used to synthesize metal complexes with unique steric and electronic environments, potentially leading to novel catalytic activities.

The field of organometallic catalysis has seen the use of ruthenium(II) arene complexes with azopyridine ligands for the catalytic oxidation of glutathione. chemrxiv.org This highlights the potential for pyridine-containing ligands to participate in redox-active processes. By analogy, metal complexes of 3-Bromopyridin-2-isothiocyanate or its derivatives could be explored for their catalytic activity in a range of organic transformations.

Table 2: Potential Metal Complexes and Catalytic Applications

MetalPotential Ligand CoordinationPossible Catalytic Application
CobaltN,S-bidentatePolymerization
RutheniumN,S-bidentateOxidation/Reduction Reactions
PalladiumN,S-bidentate or as a precursorCross-coupling Reactions
CopperN,S-bidentateAzide-Alkyne Cycloaddition

Future Research Directions and Concluding Outlook

Emerging Synthetic Methodologies

The development of efficient and scalable synthetic routes is paramount for the widespread investigation and potential application of 3-Bromopyridin-2-isothiocyanate. While specific methods for its synthesis are not extensively documented, promising strategies can be extrapolated from established syntheses of related pyridyl isothiocyanates and their precursors.

A highly probable and efficient route to 3-Bromopyridin-2-isothiocyanate would involve the conversion of 2-amino-3-bromopyridine (B76627). A one-pot method for the synthesis of pyridyl isothiocyanates from their corresponding amines has been reported, which utilizes an aqueous iron(III) chloride-mediated desulfurization of an in situ generated dithiocarbamate (B8719985) salt. mdpi.com This approach avoids the use of hazardous reagents like thiophosgene (B130339) and has been shown to be effective for a range of pyridyl amines, including those with electron-withdrawing groups. mdpi.com The starting material, 2-amino-3-bromopyridine, can be synthesized from 2-aminopyridine (B139424). google.com

Future research in this area should focus on optimizing the reaction conditions for the conversion of 2-amino-3-bromopyridine to maximize the yield and purity of 3-Bromopyridin-2-isothiocyanate. This could involve screening different bases, solvents, and desulfurizing agents. Furthermore, the development of continuous flow synthesis methods could offer advantages in terms of safety, scalability, and product consistency.

Table 1: Potential Synthetic Precursors for 3-Bromopyridin-2-isothiocyanate

Precursor CompoundCAS NumberKey Synthetic Transformation
2-Amino-3-bromopyridine55758-02-6Conversion of the amino group to an isothiocyanate.
3-Bromopyridine (B30812)626-55-1Introduction of an isothiocyanate group at the 2-position. google.comwikipedia.orggoogle.com
2,3-DibromopyridineNot availableSelective conversion of one bromine atom to an isothiocyanate group. guidechem.com

Advanced Spectroscopic and Structural Probes

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of 3-Bromopyridin-2-isothiocyanate is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine (B92270) ring. The chemical shifts and coupling constants of these protons would provide valuable information about the electronic environment within the molecule. The ¹³C NMR spectrum would show six signals, with the carbon of the isothiocyanate group appearing at a characteristic downfield shift. For comparison, the ¹H NMR spectrum of the related compound 3-bromo-2-methoxypyridine (B87399) shows signals in the aromatic region. chemicalbook.com

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong and characteristic absorption band for the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, typically appearing in the range of 2000-2200 cm⁻¹. The C-Br stretching vibration would be observed in the fingerprint region. The IR spectrum of 3-bromopyridine shows characteristic absorptions for the pyridine ring. nist.gov The IR spectra of other bromo-substituted organic molecules like bromoethane (B45996) and 1-bromo-2-methylpropane (B43306) also provide reference points for C-Br stretching vibrations. docbrown.infodocbrown.info

Mass Spectrometry (MS): Mass spectrometry will be crucial for confirming the molecular weight of 3-Bromopyridin-2-isothiocyanate. Due to the presence of bromine, the mass spectrum is expected to exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and fragment ions containing bromine, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). youtube.com Predicted collision cross-section data for the isomeric 2-bromo-3-isothiocyanatopyridine (B2917899) suggests what might be expected in ion mobility mass spectrometry studies. uni.lu

Future work should involve the acquisition and detailed analysis of high-resolution NMR (¹H, ¹³C, ¹⁵N), IR, and mass spectra to create a comprehensive spectroscopic profile of the compound. X-ray crystallography would provide definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Table 2: Predicted Spectroscopic Data for 3-Bromopyridin-2-isothiocyanate

Spectroscopic TechniquePredicted Key Features
¹H NMRThree signals in the aromatic region.
¹³C NMRSix signals, including a downfield signal for the NCS carbon.
IRStrong, characteristic -N=C=S stretch around 2000-2200 cm⁻¹.
Mass SpectrometryIsotopic pattern for bromine-containing ions (M⁺ and M⁺+2).

Novel Computational Applications

Computational chemistry offers a powerful tool to complement experimental studies by providing insights into the electronic structure, reactivity, and potential properties of 3-Bromopyridin-2-isothiocyanate. Density Functional Theory (DFT) calculations can be employed to predict its geometry, vibrational frequencies (to aid in the interpretation of IR spectra), and NMR chemical shifts.

Furthermore, computational methods can be used to explore the molecule's reactivity. For instance, calculations of the electrostatic potential surface can identify electrophilic and nucleophilic sites, predicting how the molecule might interact with other reagents. The isothiocyanate group is known to be a versatile handle for various chemical transformations, and computational studies can help in designing and predicting the outcomes of such reactions.

Future computational research could focus on:

Reaction Mechanisms: Elucidating the mechanisms of reactions involving the isothiocyanate group, such as its cycloaddition with dienes or its reaction with nucleophiles.

Spectroscopic Prediction: More accurate prediction of NMR and IR spectra to aid in experimental characterization.

Materials Design: Simulating the interaction of 3-Bromopyridin-2-isothiocyanate with metal ions or polymer chains to predict its suitability for the design of novel materials.

Interdisciplinary Research Opportunities in Materials Science

The unique combination of a pyridine ring, a bromine atom, and an isothiocyanate group in 3-Bromopyridin-2-isothiocyanate opens up several exciting avenues for interdisciplinary research in materials science.

Polymer Chemistry: The isothiocyanate group is a versatile functional handle for the modification of polymers. It can react with primary and secondary amines to form thiourea (B124793) linkages, providing a route to functionalize a wide range of polymers. nih.govacs.orgdokumen.pubrsc.org This could be exploited to synthesize:

Functional Polymers: Polymers with tailored properties, such as altered solubility, thermal stability, or the ability to coordinate with metal ions.

Bioconjugates: The reaction of the isothiocyanate with amine groups in biomolecules could be used to create polymer-protein or polymer-drug conjugates for biomedical applications.

Coordination Chemistry and Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom and the sulfur atom of the isothiocyanate group can act as coordination sites for metal ions. This suggests that 3-Bromopyridin-2-isothiocyanate could be a valuable ligand for the synthesis of:

Coordination Polymers and MOFs: The ability to form extended structures through coordination could lead to materials with interesting catalytic, sensing, or gas storage properties. The modification of MOFs with isocyanates has been demonstrated, suggesting a similar potential for isothiocyanates. rsc.orgnih.govmdpi.comresearchgate.netnih.gov

Luminescent Materials: The combination of a heterocyclic ligand with certain metal ions can lead to luminescent complexes with potential applications in sensing or imaging.

The bromine atom also provides a site for further functionalization through cross-coupling reactions, allowing for the synthesis of even more complex and functional materials.

Q & A

Q. How can researchers optimize the synthesis of 3-Bromopyridin-2-isothiocyanate to improve yield and purity?

Methodological Answer:

  • Step 1: Start with precursor optimization. Use 3-bromopyridine derivatives (e.g., 3-bromopyridine-2-carboxylic acid) as intermediates and ensure rigorous purification via column chromatography to remove impurities (e.g., unreacted bromopyridine or thiocyanate byproducts) .
  • Step 2: Optimize reaction conditions. Test solvent systems (e.g., anhydrous THF or DMF), temperature (40–60°C), and stoichiometric ratios of thiophosgene or thiocyanate reagents .
  • Step 3: Validate purity via HPLC or GC-MS, and confirm structural integrity using 1^1H/13^13C NMR or FT-IR to detect characteristic peaks (e.g., N=C=S stretching at ~1200–1300 cm1^{-1}) .

Q. What analytical techniques are critical for characterizing 3-Bromopyridin-2-isothiocyanate in novel synthetic pathways?

Methodological Answer:

  • Primary Techniques:
    • NMR Spectroscopy: Assign peaks for bromine (C-Br coupling in 1^1H NMR) and isothiocyanate groups (distinct 13^13C shifts at ~130–140 ppm) .
    • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+^+ and isotopic patterns for bromine (1:1 ratio for 79^{79}Br/81^{81}Br) .
  • Secondary Validation:
    • X-ray Crystallography: Resolve ambiguities in molecular geometry if crystallization is feasible .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-Bromopyridin-2-isothiocyanate in nucleophilic substitution reactions?

Methodological Answer:

  • Step 1: Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., bromine and thiocyanate groups) .
  • Step 2: Simulate reaction pathways with transition state analysis to predict regioselectivity (e.g., Br vs. NCS substitution) under varying conditions (polar vs. nonpolar solvents) .
  • Step 3: Validate predictions experimentally via kinetic studies (e.g., monitoring reaction progress with in situ IR) .

Q. How should researchers resolve contradictions in reported biological activity data for 3-Bromopyridin-2-isothiocyanate derivatives?

Methodological Answer:

  • Approach 1: Conduct systematic meta-analysis of existing studies, focusing on variables like assay type (e.g., in vitro vs. in vivo), concentration ranges, and cell lines used .
  • Approach 2: Replicate conflicting experiments under standardized conditions (e.g., identical solvent systems, pH, and temperature) to isolate confounding factors .
  • Approach 3: Use structure-activity relationship (SAR) models to correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with bioactivity trends .

Q. What strategies mitigate instability issues of 3-Bromopyridin-2-isothiocyanate during long-term storage?

Methodological Answer:

  • Strategy 1: Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation .
  • Strategy 2: Add stabilizers (e.g., 1% hydroquinone) to inhibit polymerization or thiourea formation via moisture ingress .
  • Strategy 3: Periodically assess stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) and quantify degradation products using LC-MS .

Experimental Design & Data Analysis

Q. How to design a robust SAR study for 3-Bromopyridin-2-isothiocyanate analogs targeting enzyme inhibition?

Methodological Answer:

  • Design Framework:
    • Variable 1: Synthesize analogs with substituents at pyridine C4/C5 (e.g., methyl, nitro, or phenyl groups) to modulate steric/electronic effects .
    • Variable 2: Test inhibitory potency against α-glucosidase or kinases using dose-response assays (IC50_{50} determination) .
  • Data Analysis:
    • Use multivariate regression to correlate substituent parameters (Hammett σ, LogP) with bioactivity .
    • Apply cluster analysis to group analogs by mechanistic profiles (e.g., competitive vs. noncompetitive inhibition) .

Q. How to address spectral data discrepancies when characterizing novel thioureide derivatives of 3-Bromopyridin-2-isothiocyanate?

Methodological Answer:

  • Troubleshooting Steps:
    • Step 1: Re-examine reaction conditions for side products (e.g., hydrolysis to thioureas) using TLC or HPLC .
    • Step 2: Perform 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals and confirm connectivity .
    • Step 3: Compare experimental IR/Raman spectra with computational predictions (e.g., Gaussian vibrational frequency analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.